Boc-(R)-3-氨基-5-己炔酸

描述

Synthesis Analysis

The synthesis of Boc-protected amino acids is a critical step in the preparation of peptides for pharmaceutical applications. In the case of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a precursor to the unusual amino acid residue of the anticancer agent Microsporin B, the synthesis involved a Suzuki coupling followed by asymmetric homogeneous hydrogenation . This method showcases the importance of protecting groups in the synthesis of complex molecules, allowing for the selective modification of specific parts of the molecule while leaving others unaffected.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of Boc-(R)-3-amino-5-hexynoic acid, they do provide insight into the structural considerations of similar Boc-protected amino acids. The presence of the Boc group (tert-butoxycarbonyl) is a common strategy to protect the amine functionality during peptide synthesis. The molecular structure of these compounds is designed to be stable under certain conditions but allows for deprotection when needed, as seen in the synthesis of the derivative of 2-amino-6-mercaptohexanoic acid .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Boc-protected amino acids are tailored to ensure the stability of the protective groups while allowing for further reactions to occur at other sites of the molecule. For instance, the derivative of 2-amino-6-mercaptohexanoic acid was stable to acidolysis but could be deprotected with simultaneous disulfide formation by treatment with diphenyl sulfoxide and trichloromethylsilane . This highlights the chemical reactivity of such compounds and the careful orchestration of reactions required to achieve the desired end products.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by the protective groups and the overall structure of the molecule. These properties are crucial for the solubility, stability, and reactivity of the compounds in various stages of peptide synthesis. The Boc group, in particular, is known for its ease of removal under acidic conditions, which is a valuable property in the stepwise construction of peptides. The papers provided do not offer specific details on the physical and chemical properties of Boc-(R)-3-amino-5-hexynoic acid, but they do illustrate the general characteristics of Boc-protected amino acids used in peptide synthesis .

科学研究应用

-

Chemical Synthesis

- Boc protection is a common technique used in the synthesis of various organic compounds . Specifically, Boc-®-3-amino-5-hexynoic acid could be used as a building block in the synthesis of more complex molecules.

- The Boc group can be added to amines, amino acids, and amino alcohols in a catalyst and solvent-free media under mild reaction conditions . This process is considered green and eco-friendly .

- The products of this reaction can be confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

- The results of this process are almost quantitative, meaning that nearly all of the starting material is converted into the desired product .

-

Deprotection Studies

- The Boc group can also be removed from the molecule when it is no longer needed . This process is known as deprotection.

- Deprotection can be achieved using various methods, such as the use of Dawson heteropolyacid catalyst or a choline chloride/p-toluenesulfonic acid deep eutectic solvent .

- These methods allow for the deprotection of a wide variety of N-Boc derivatives in excellent yields .

-

Boronic Acid-Based Dynamic Click Chemistry

- Boronic acid-based dynamic click chemistry is a field that has seen numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

- Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions in this field .

- The chemical properties and biocompatibility of BA-based compounds have inspired the exploration of novel chemistries using boron .

- The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry are highlighted .

-

Dual Protection of Amino Functions

- Dual protection of amino functions involving Boc is a technique used in the synthesis of various organic compounds .

- This technique involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

- Boc-substitution in Ts-compounds causes a considerable shift in the cleavage potentials to less negative values, indicating significant Boc/Ts interaction . This effect could be exploited for a rather mild, experimentally simple reductive cleavage of Boc-substituted arenesulfonamides by magnesium powder in dry methanol, only requiring sonication .

-

Electrophilic Trapping of Arylmetal Intermediates

- Pharmaceutical Research and Development

- N-Boc deprotection is a common reaction in pharmaceutical research and development, as well as pharma manufacturing .

- Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation and enhancing efficiency and productivity relative to a batch process .

- In this study, simple solid Brønsted acid catalysts were used to achieve continuous N-Boc deprotection of amines, without additional workup steps .

- Using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines, often in residence times of less than a minute at 140 °C .

安全和危害

未来方向

Efficient and sustainable methods for N-Boc deprotection are being explored. For instance, a method using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium plus catalyst has been described . This allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

属性

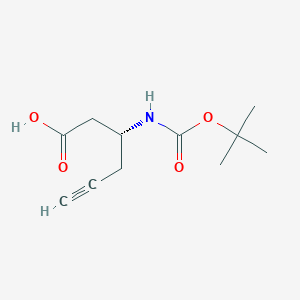

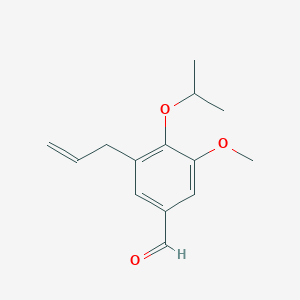

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRLAJLEZVWLOV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC#C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426576 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(R)-3-amino-5-hexynoic acid | |

CAS RN |

332064-91-2 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-(Boc-amino)-5-hexynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2-Chloro-phenoxy)-propyl]-methyl-amine](/img/structure/B1277140.png)

![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1277145.png)

![(+)-Bis[(R)-1-phenylethyl]amine](/img/structure/B1277152.png)